![molecular formula C22H17N3O5S B2468739 6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886176-39-2](/img/structure/B2468739.png)
6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Transport and Solar Cells
Compounds with structures related to 6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been utilized in the development of materials for electronics, such as electron transport layers in polymer solar cells. For instance, n-type conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones have shown promise due to their high conductivity and electron mobility, enhancing power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Optoelectronic Properties and Organic Electronics
The synthesis of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions has highlighted potential applications in organic optoelectronic materials. These derivatives demonstrate changes in optical properties under different conditions, which could be indicative of their utility in technologies such as acid-base indicators and novel optoelectronic devices (Zhang et al., 2014).
Photovoltaic Performance
Research into A–D–A–D–A-type co-oligomers incorporating dithieno[3,2-b:2',3'-d]pyrrole (DTP) and thieno[2,3-c]pyrrole-4,6-dione (TPD) or benzo[c][1,2,5]thiadiazole (BTDA) has demonstrated their potential in bulk-heterojunction solar cells. These materials have shown significant improvements in power conversion efficiency, underscoring the critical role of the core acceptor moieties and the elongation of the π-system in photovoltaic devices (Ata et al., 2017).
Biological Activity
Some compounds containing thiadiazol and pyrrolopyrrole units have exhibited biological activities, including fungicidal properties. This suggests the potential of such compounds in the development of new fungicides, highlighting the diverse applicability of these molecules beyond electronics and into biological domains (Guihua et al., 2014).
properties
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(12-4-6-13(28-2)7-5-12)17-19(26)15-9-8-14(29-3)10-16(15)30-20(17)21(25)27/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBWTKKCVQFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)
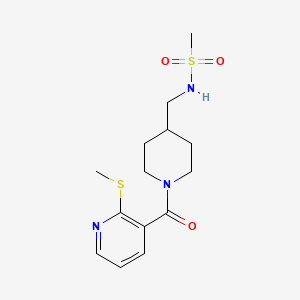
![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)
![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)
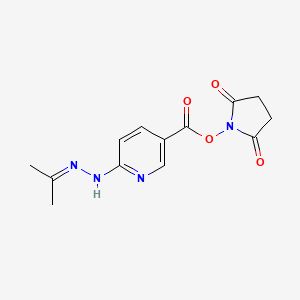
![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)

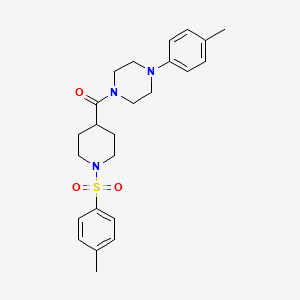

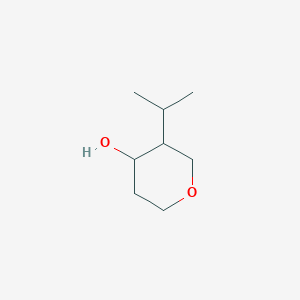

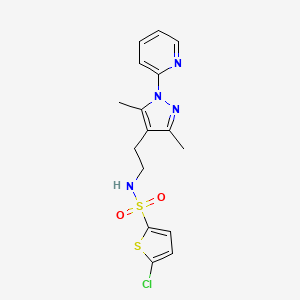
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)